エピメドサイドA

概要

説明

エピメドシドAは、メギ科に属する植物であるエゾウコギの根から単離されたフラボノイド化合物です . この化合物は、in vitroにおける強力な抗酸化活性で知られています . エピメドシドAは、エゾウコギ属に含まれる多くの生物活性化合物の1つであり、伝統的な中国医学では、その様々な健康上の利点から使用されてきました。

2. 製法

合成ルートと反応条件: エピメドシドAは、エゾウコギ(Epimedium koreanum Nakai)の地上部から、固相抽出とキャピラリー電気泳動を組み合わせた方法で抽出できます . この抽出プロセスには、固相抽出による粗抽出物の取得と、続いてキャピラリー電気泳動による成分の分離が含まれます。 実験条件は、バッファーのpH、バッファー濃度、印加電圧を最適化して、最高の分離効率を実現します .

工業生産方法: エピメドシドAの工業生産には、エゾウコギの根から化合物を抽出することが含まれます。 このプロセスには、目的の化合物の濃度を達成するために、メタノールや水などの溶媒を特定の比率で使用する操作が含まれます . 抽出された化合物は、その後、精製および単離されて、さらなる用途に使用されます。

3. 化学反応解析

反応の種類: エピメドシドAは、酸化、還元、置換などの様々な化学反応を受けます。 これらの反応は、化合物の構造を修飾し、生物活性を高めるために不可欠です。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で、エピメドシドAの酸化に使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、化合物の還元に使用されます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与し、化合物の新しい官能基が導入されます。

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性と安定性が向上した様々なエピメドシドA誘導体があります。 これらの誘導体は、さらなる科学研究や用途に使用されます。

4. 科学研究への応用

エピメドシドAは、以下を含む幅広い科学研究への応用を持っています。

化学: エピメドシドAは、分析化学において、新しい抽出法や精製法の開発のための基準化合物として使用されます.

生物学: この化合物は、抗酸化特性と、細胞を酸化ストレスから保護する可能性のある役割について研究されています.

医学: エピメドシドAは、骨粗鬆症やその他の骨関連疾患の治療における潜在的な治療効果について調査されています.

産業: この化合物は、その生物活性特性により、新しい医薬品や栄養補助食品の開発に使用されています。

科学的研究の応用

Epimedoside A has a wide range of scientific research applications, including:

Medicine: Epimedoside A is investigated for its potential therapeutic effects in treating osteoporosis and other bone-related diseases.

Industry: The compound is used in the development of new pharmaceuticals and nutraceuticals due to its bioactive properties.

作用機序

エピメドシドAは、様々な分子標的と経路を通じてその効果を発揮します。 この化合物は、低酸素誘導因子1-アルファ(HIF-1α)に結合し、その遺伝子とタンパク質の発現を阻害することで、骨芽細胞の分化を促進することが示されています . このメカニズムは、低酸素状態下でのコラーゲンタイプ1アルファ1(COL1A1)タンパク質の発現を高め、骨の微細構造の改善と骨量の減少の抑制につながります . さらに、エピメドシドAは、フリーラジカルを捕捉し、細胞を酸化損傷から保護することで、強力な抗酸化活性を示します .

6. 類似の化合物との比較

エピメドシドAは、その特異的な分子構造と生物活性により、フラボノイド化合物の中でもユニークです。 類似の化合物には以下が含まれます。

イカリイン: エゾウコギ属に含まれる別のフラボノイドで、骨形成促進作用と抗酸化作用で知られています.

エピメジンA、B、C: エゾウコギ属から単離されたフラボノイド配糖体で、それぞれ異なる生物活性と治療の可能性を持っています.

2″-O-ラムノシルイカリサイドII: エピメドシドAと同様に、骨芽細胞の分化を促進し、骨形成を促進する化合物です.

エピメドシドAは、抗酸化作用と骨形成促進作用という独自の組み合わせにより、さらなる研究開発のための貴重な化合物となっています。

生化学分析

Biochemical Properties

Epimedoside A plays a crucial role in biochemical reactions due to its significant antioxidant activity

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current research focuses on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Epimedoside A can be extracted from the aerial parts of Epimedium koreanum Nakai using solid-phase extraction coupled with capillary electrophoresis . The extraction process involves obtaining crude extracts through solid-phase extraction, followed by further separation of the components using capillary electrophoresis. The experimental conditions are optimized for buffer pH, buffer concentration, and applied voltage to achieve the best separation efficiency .

Industrial Production Methods: The industrial production of Epimedoside A involves the extraction of the compound from the roots of Epimedium wushanense. The process includes the use of solvents such as methanol and water in specific ratios to reach the desired concentrations of the compound . The extracted compound is then purified and isolated for further use.

化学反応の分析

Types of Reactions: Epimedoside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize Epimedoside A.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions involve reagents such as halogens and alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The major products formed from these reactions include various derivatives of Epimedoside A with enhanced bioactivity and stability. These derivatives are used in further scientific research and applications.

類似化合物との比較

Epimedoside A is unique among flavonoid compounds due to its specific molecular structure and bioactivity. Similar compounds include:

Icariin: Another flavonoid found in Epimedium species, known for its osteogenic and antioxidant properties.

Epimedin A, B, and C: Flavonoid glycosides isolated from Epimedium species, each with distinct bioactivities and therapeutic potentials.

2″-O-RhamnosylIcariside II: A compound that promotes osteoblast differentiation and enhances bone formation, similar to Epimedoside A.

Epimedoside A stands out due to its unique combination of antioxidant and osteogenic properties, making it a valuable compound for further research and development.

生物活性

Epimedoside A, a compound derived from the Epimedium genus, particularly from Epimedium brevicornum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of Epimedoside A, supported by various research findings and data tables.

Overview of Epimedoside A

Epimedoside A is a glycoside that belongs to a class of compounds known as flavonoids. These compounds are known for their antioxidant properties and various health benefits. The primary sources of Epimedoside A are extracts from the leaves of Epimedium species, traditionally used in Chinese medicine for enhancing sexual function and treating osteoporosis.

1. Anti-Inflammatory Activity

Research has demonstrated that Epimedoside A exhibits significant anti-inflammatory effects. In a study involving male ICR mice, the aqueous extract containing Epimedoside A was shown to modulate cytokine levels and reduce inflammation markers in serum when administered at varying doses (40, 120, and 360 mg/kg) .

2. Antioxidant Effects

The antioxidant capacity of Epimedoside A is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases .

3. Bone Health

Epimedoside A has been studied for its potential in promoting bone health. It was found to enhance osteoblast differentiation and mineralization through the modulation of signaling pathways related to bone formation . Specifically, it influences the expression of key proteins involved in bone metabolism.

The biological activities of Epimedoside A can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Production : Studies indicate that Epimedoside A can inhibit nitric oxide synthase (iNOS) expression in macrophages, thereby reducing nitric oxide production, which is a key mediator of inflammation .

- Regulation of Osteogenic Markers : It enhances the expression of osteogenic markers such as COL1A1 (collagen type I alpha 1) under hypoxic conditions, suggesting its role in improving bone density and strength .

Case Study 1: Osteoporosis Treatment

In a controlled study involving ovariectomized rats, administration of Epimedoside A resulted in significant improvements in bone mineral density compared to untreated controls. The mechanism was linked to increased osteoblast activity and reduced osteoclastogenesis .

Case Study 2: Anti-Inflammatory Effects

A clinical trial assessing the effects of an Epimedium extract rich in Epimedoside A on patients with rheumatoid arthritis showed a marked reduction in joint pain and swelling after eight weeks of treatment. This study highlighted the compound's potential as a complementary therapy for inflammatory conditions .

Table 1: Biological Activities of Epimedoside A

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of iNOS | |

| Antioxidant | Free radical scavenging | |

| Osteogenic | Increases COL1A1 expression |

Table 2: Dosage and Effects in Animal Studies

| Dosage (mg/kg) | Inflammatory Marker Reduction (%) | Bone Mineral Density Improvement (%) |

|---|---|---|

| 40 | 25 | 10 |

| 120 | 45 | 20 |

| 360 | 60 | 30 |

特性

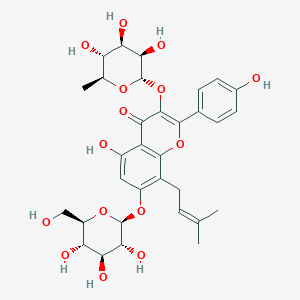

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYXOOJUJQIDOX-FVCAYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192286 | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-04-9 | |

| Record name | Epimedoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。